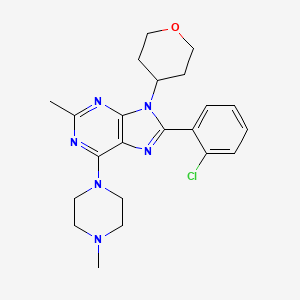








|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:25]=[CH:24][CH:23]=[CH:22][C:3]=1[C:4]([NH:6][C:7]1[C:8](Cl)=[N:9][C:10]([CH3:20])=[N:11][C:12]=1[NH:13][CH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=O.[CH3:26][N:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1.C(N(C(C)C)CC)(C)C>C(O)(C)C>[Cl:1][C:2]1[CH:25]=[CH:24][CH:23]=[CH:22][C:3]=1[C:4]1[N:13]([CH:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[C:12]2[C:7]([N:6]=1)=[C:8]([N:30]1[CH2:31][CH2:32][N:27]([CH3:26])[CH2:28][CH2:29]1)[N:9]=[C:10]([CH3:20])[N:11]=2
|


|
Name
|
2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)NC=2C(=NC(=NC2NC2CCOCC2)C)Cl)C=CC=C1
|
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
225 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
|
Type
|
CUSTOM
|
|
Details
|
start stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Seal the reactor
|
|
Type
|
CUSTOM
|
|
Details
|
reaches 160° C.
|
|
Type
|
STIRRING
|
|
Details
|
stir the mixture for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the reactor contents to 60° C.
|
|
Type
|
CUSTOM
|
|
Details
|
equipped with overhead stirring apparatus
|
|
Type
|
WASH
|
|
Details
|
Rinse out reactor flask with isopropyl alcohol (25.0 mL)
|
|
Type
|
WASH
|
|
Details
|
rinse with main solution
|
|
Type
|
ADDITION
|
|
Details
|
Add cold
|
|
Type
|
STIRRING
|
|
Details
|
stir the resulting precipitate for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
Filter the mixture
|
|
Type
|
WASH
|
|
Details
|
wash the solids with de-ionized water (2×270 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
pull dry on the funnel
|
|
Type
|
CUSTOM
|
|
Details
|
Further dry the product overnight at 45° C.
|
|
Duration
|
8 (± 8) h
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1)C=1N(C2=NC(=NC(=C2N1)N1CCN(CC1)C)C)C1CCOCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 44.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 88.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |